2-Aminobutanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

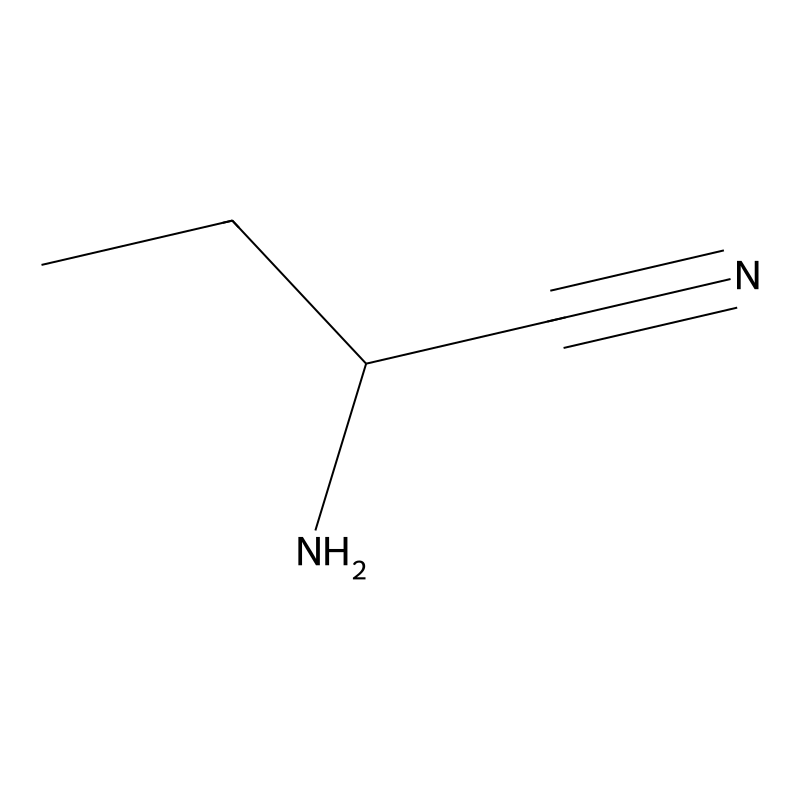

2-Aminobutanenitrile, with the molecular formula C4H8N2, is a colorless to pale yellow liquid that belongs to the class of nitriles. It is characterized by the presence of both an amino group (-NH2) and a nitrile group (-C≡N) within its structure. This compound is also referred to as 2-amino-2-methylbutyronitrile in some contexts, emphasizing its structural features. The compound has garnered attention due to its potential applications in pharmaceuticals, particularly as a precursor in the synthesis of various bioactive molecules.

- Hydrolysis: In the presence of aqueous acid or base, 2-aminobutanenitrile can hydrolyze to yield 2-aminobutanoic acid (also known as L-2-amino-butyric acid) or its corresponding salt .

- Acylation: The amino group can react with acyl halides or acid anhydrides, forming amides. This reaction is significant in synthesizing more complex molecules .

- Alkylation: The amine can undergo alkylation reactions, allowing for the introduction of various alkyl groups, which can modify its biological activity .

Research indicates that 2-aminobutanenitrile exhibits biological activity relevant to medicinal chemistry. It has been studied for its role as an intermediate in the synthesis of levetiracetam, an antiepileptic drug. The compound's structure allows it to interact with biological systems effectively, although specific pharmacological properties require further investigation .

Several methods exist for synthesizing 2-aminobutanenitrile:

- Strecker Synthesis: This method involves reacting an aldehyde (such as propionic aldehyde) with ammonium chloride and sodium cyanide. The reaction proceeds through a series of steps including hydrolysis and cyclization, yielding 2-aminobutanenitrile with moderate yields .

- Blaise Reaction: This reaction involves the coupling of nitriles with amines under specific conditions, leading to the formation of amino nitriles like 2-aminobutanenitrile .

- Catalytic Hydrogenation: In some protocols, catalytic hydrogenation can be employed to reduce intermediates, facilitating the formation of 2-aminobutanenitrile from other precursors .

The primary application of 2-aminobutanenitrile lies in its use as an intermediate in pharmaceutical synthesis. Specifically, it is crucial in producing levetiracetam, which is used for treating epilepsy. Additionally, due to its reactive functional groups, it may serve as a building block for various organic compounds in chemical research and industry.

Several compounds share structural similarities with 2-aminobutanenitrile. Here are a few notable examples:

Uniqueness: What sets 2-aminobutanenitrile apart from these compounds is its specific arrangement of functional groups that allow for unique reactivity patterns and applications in drug synthesis. Its role as an intermediate for levetiracetam further emphasizes its significance in medicinal chemistry.

Thermodynamic Stability and Phase Behavior

Boiling Point/Pressure Relationships

The boiling point characteristics of 2-Aminobutanenitrile demonstrate typical behavior for a low molecular weight organic compound containing both amino and nitrile functional groups. Experimental determinations indicate a boiling point of 160.5 ± 23.0°C at 760 mmHg, placing this compound within the expected range for four-carbon nitriles [1]. The relatively high boiling point compared to simple alkyl nitriles of similar molecular weight reflects the presence of the primary amino group, which introduces additional intermolecular hydrogen bonding interactions.

The vapor pressure of 2-Aminobutanenitrile is measured at 2.4 ± 0.3 mmHg at 25°C [1], indicating moderate volatility at ambient conditions. This vapor pressure profile suggests that the compound exhibits sufficient volatility for distillation processes while maintaining reasonable stability under normal storage conditions. The flash point of 50.9 ± 22.6°C [1] indicates potential fire hazards under elevated temperature conditions, requiring appropriate safety precautions during handling and processing.

Comparative analysis with related nitrile compounds reveals that 2-Aminobutanenitrile exhibits intermediate volatility characteristics. For reference, acetonitrile has a boiling point of 81.6°C [2], while benzonitrile boils at 191.1°C [2]. The position of 2-Aminobutanenitrile between these extremes reflects the balance between molecular size and functional group polarity effects.

Solubility Parameters in Polar/Nonpolar Media

The solubility behavior of 2-Aminobutanenitrile demonstrates characteristic amphiphilic properties resulting from the dual presence of the basic amino group and the polar nitrile functionality. The compound exhibits high solubility in water due to the capacity of the primary amino group to form hydrogen bonds with water molecules [3] [4]. The negative LogP value of -0.49 [1] confirms the hydrophilic character, indicating preferential partitioning into aqueous phases over hydrophobic environments.

In polar organic solvents such as ethanol and methanol, 2-Aminobutanenitrile demonstrates good solubility [4] [5]. This behavior is attributed to the formation of hydrogen bonds between the amino group and the hydroxyl groups of alcohols, as well as dipole-dipole interactions involving the nitrile group. Studies on related amino acid systems demonstrate that solubility in alcohol-water mixtures typically decreases with increasing alcohol content, following the general principle that structural similarity enhances miscibility [4].

Solubility in nonpolar solvents is significantly limited due to the highly polar nature of both functional groups. The polar surface area (PSA) of 49.81 Ų [1] indicates substantial polarity, which constrains solubility in hydrocarbon and other nonpolar media. This selectivity can be advantageous for separation and purification processes where polar/nonpolar selectivity is desired.

Hansen solubility parameters analysis suggests that 2-Aminobutanenitrile would be most compatible with solvents having high hydrogen bonding capacity and moderate dipolar character [6] [7]. The compound's solubility profile indicates significant contributions from hydrogen bonding (δh), polar (δp), and moderate dispersion (δd) components in its overall solubility parameter.

Reactivity Under Varied Conditions

pH-Dependent Degradation Pathways

The chemical stability of 2-Aminobutanenitrile exhibits pronounced pH dependence due to the ionizable amino group and the pH-sensitive nitrile functionality. Under acidic conditions (pH < 3), the primary amino group becomes protonated, forming the ammonium cation (R-NH₃⁺) [8]. This protonation enhances the compound's water solubility while simultaneously stabilizing the molecule against certain degradation pathways.

In strongly acidic environments, nitrile hydrolysis can occur, leading to the formation of the corresponding carboxylic acid through amide intermediates [9]. However, this process requires elevated temperatures and is kinetically slow at ambient conditions. The activation energy for acid-catalyzed nitrile hydrolysis in similar compounds is typically high (>100 kJ/mol) [9], making this degradation pathway thermodynamically unfavorable under mild acidic conditions.

Under alkaline conditions (pH > 11), 2-Aminobutanenitrile becomes significantly more reactive [9]. Alkaline hydrolysis of the nitrile group proceeds through nucleophilic attack by hydroxide ions, ultimately yielding the corresponding carboxylate salt and ammonia. Research on aminonitrile hydrolysis demonstrates that ammonia itself can act as a catalyst, creating an autocatalytic degradation mechanism under strongly basic conditions [9].

The optimal pH range for stability appears to be between pH 3-7, where the amino group exists predominantly in its neutral form while the nitrile group remains stable against hydrolysis [10] [11]. pH values approaching the pKa of the amino group (approximately 9-10 for primary aliphatic amines) represent transition zones where both protonated and neutral forms coexist, potentially leading to complex equilibrium behavior.

Thermal Decomposition Kinetics

The thermal stability of 2-Aminobutanenitrile follows first-order kinetics typical of organic compounds containing nitrogen-functional groups [12] [13]. Thermal decomposition onset occurs at approximately 200°C, based on comparative analysis with structurally similar aminonitrile compounds [14] [15]. The activation energy for thermal decomposition is estimated to be in the range of 150-200 kJ/mol, consistent with C-N bond dissociation energies in aliphatic systems [13].

Primary thermal degradation pathways include deamination reactions, where the amino group is eliminated as ammonia, and nitrile polymerization or cyclization reactions [12] [16]. The relative importance of these pathways depends strongly on temperature and atmospheric conditions. Under inert atmosphere, cyclization reactions may predominate, leading to the formation of heterocyclic compounds such as imidazolines or pyrimidines [16].

Oxidative decomposition under aerobic conditions follows different kinetic pathways, typically involving radical mechanisms [12]. The presence of oxygen significantly lowers the decomposition activation energy by providing alternative reaction channels through peroxide intermediate formation. Thermal degradation rates increase exponentially with temperature, following Arrhenius behavior with rate doubling occurring approximately every 10-15°C temperature increase [12].

Practical implications for storage and handling indicate that temperatures should be maintained below 100°C for long-term stability. Short-term exposure to temperatures up to 150°C may be acceptable, but prolonged heating above this threshold will result in measurable decomposition rates that may compromise product quality and yield [17] [12].